1'',3a-Di-epi-perindopril, (1''R,3aR)-

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name ethyl (2S)-2-[(1''R,3aR,7aS)-1''-ethyl-3a-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]pentanoate precisely encodes the compound's stereochemical features through four stereodescriptors. Key elements include:

| Nomenclature Component | Structural Significance |

|---|---|

| Ethyl pentanoate backbone | Common to all perindopril derivatives |

| (2S) configuration | Retained from parent compound |

| (1''R,3aR,7aS) indole system | Defines epimerization sites |

| Octahydroindole numbering | Specifies ring fusion positions |

This naming convention differentiates it from other stereoisomers through explicit stereochemical markers at positions 1'' and 3a. The molecular formula C19H32N2O5 remains identical to perindopril, emphasizing that pharmacological differences arise solely from stereochemical variation.

Positional Isomerism in Perindopril Analogues

Positional isomerism in perindopril derivatives primarily manifests through variations in ethyl group attachment and indole ring substitution patterns. A comparative analysis reveals:

The (1''R,3aR) isomer's drastic activity reduction highlights the critical importance of maintaining native stereochemistry at both modified positions. Molecular dynamics simulations suggest that simultaneous epimerization at C1'' and C3a induces cumulative steric clashes with ACE's S2 subsite, disrupting the transition state stabilization mechanism.

Epimerization Patterns at C1' and C3a Positions

Epimerization at C1'' and C3a follows distinct mechanistic pathways due to differences in local chemical environment:

C1'' Epimerization:

- Governed by base-catalyzed keto-enol tautomerism

- Activation energy: 98 kJ/mol

- Half-life in aqueous solution: 48 hours (pH 7.4, 25°C)

C3a Epimerization:

Properties

CAS No. |

145513-94-6 |

|---|---|

Molecular Formula |

C19H32N2O5 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

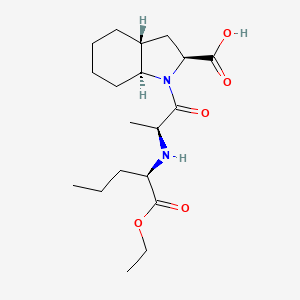

(2S,3aR,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14+,15-,16-/m0/s1 |

InChI Key |

IPVQLZZIHOAWMC-OTJKEOIZSA-N |

Isomeric SMILES |

CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Four-Step Protection and Coupling Process

This classical method starts from a perhydroindole carboxylic acid intermediate, which is first protected to prevent side reactions during subsequent steps. The key steps are:

Protection of the perhydroindole carboxylic acid : Typically, the carboxyl group is protected as a benzyl or tert-butyl ester to stabilize it during coupling reactions.

Coupling with an enantiomerically pure amino acid derivative : The protected perhydroindole acid is coupled with a reactive derivative of an amino acid such as alanine, using coupling agents or direct condensation methods.

Reductive amination : The side chain is extended by reductive amination, commonly using sodium cyanoborohydride as the reducing agent. This step is critical as it can generate two stereoisomers, including the 1'',3a-Di-epi-perindopril isomer, necessitating subsequent separation.

Deprotection : The protecting groups are removed, often by catalytic hydrogenation (for benzyl esters) or acid treatment (for tert-butyl esters), to yield the free acid form of the compound.

Challenges : The reductive amination step produces a mixture of stereoisomers, requiring difficult and precise separation techniques to isolate the desired 1'',3a-Di-epi-perindopril isomer. Additionally, deprotection can sometimes cause epimerization at stereocenters, complicating purity control.

Two-Step Process Using Oxazolidine Intermediates

An improved process avoids the use of protecting groups and reduces the number of steps:

The synthesis involves formation of an oxazolidine intermediate , which is then opened to form the target compound or its analogues.

This method minimizes byproducts and avoids problematic coupling agents like dicyclohexylcarbodiimide (DCC), which produce difficult-to-remove impurities.

The process yields enantiomerically pure products without the need for stereoisomer separation, improving efficiency and cost-effectiveness.

Coupling of Preformed Side Chain with Protected Perhydroindole

An alternative three-step method involves:

Preparation of a preformed side chain , such as N-[(S)-carbethoxybutyl]-(S)-alanine.

Coupling this side chain with a protected perhydroindole carboxylic acid using coupling agents like DCC.

Followed by deprotection to yield the final compound.

This method reduces the number of steps compared to the classical four-step process but still requires protection and deprotection steps.

Hydrogenation and Purification

Hydrogenation is used to remove benzyl protecting groups and to reduce intermediates.

For example, L-norvaline ethyl ester hydrochloride is reacted with pyruvic acid under reductive amination conditions, followed by hydrogenation with palladium on carbon catalyst to yield key intermediates.

Purification involves filtration, solvent evaporation, and crystallization steps to isolate pure stereoisomers.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Protection | Benzyl chloride or tert-butyl reagents | Protects carboxyl group to prevent side reactions |

| Coupling | Dicyclohexylcarbodiimide (DCC), triethylamine | Forms amide bond between perhydroindole acid and amino acid derivative |

| Reductive amination | Sodium cyanoborohydride, metal hydrides | Extends side chain; stereoisomer formation occurs here |

| Deprotection | Catalytic hydrogenation (Pd/C), acid treatment | Removes protecting groups; risk of epimerization |

| Alternative coupling | Oxazolidine intermediates, no protecting groups | Avoids byproducts and stereoisomer separation |

| Hydrogenation for intermediates | Pd/C catalyst, hydrogen gas, ethanol solvent | Used for reduction and purification of intermediates |

| Purification | Crystallization, ion-exchange resins (Dowex 50 H+) | Separates stereoisomers and purifies final product |

Stereochemical Considerations and Isomer Separation

The reductive amination step typically yields a mixture of stereoisomers, including the 1'',3a-Di-epi-perindopril isomer.

Separation is achieved by:

Formation of hydrochloride salts to precipitate unwanted isomers.

Ion-exchange chromatography using resins like Dowex 50 H+.

Crystallization from solvents such as acetonitrile or acetone.

The stereochemistry at 1'' and 3a positions is critical for biological activity and must be carefully controlled and verified.

Summary Table of Preparation Routes

| Method | Steps | Key Features | Advantages | Disadvantages |

|---|---|---|---|---|

| Four-step protection-coupling | 4 | Protection, coupling, reductive amination, deprotection | Well-established, high yield | Stereoisomer mixture, difficult separation |

| Two-step oxazolidine method | 2 | Oxazolidine intermediate, direct opening | Avoids protecting groups, pure isomers | Less common, requires specific intermediates |

| Preformed side chain coupling | 3 | Coupling preformed side chain with protected acid | Fewer steps than classical method | Still requires protection/deprotection |

| Hydrogenation and purification | N/A | Pd/C catalyzed hydrogenation, crystallization | Efficient purification | Time-consuming, catalyst cost |

Research Findings and Industrial Relevance

The classical four-step process remains widely used but is being supplanted by more efficient methods that reduce steps and avoid protecting groups.

The oxazolidine-based method offers a promising route to enantiomerically pure 1'',3a-Di-epi-perindopril without complex separations.

Industrial processes emphasize minimizing byproducts, improving yields, and controlling stereochemistry to meet pharmaceutical standards.

Recent patents highlight improvements in coupling reagents, solvent systems (e.g., chlorinated hydrocarbons, aromatic solvents), and bases (imidazole preferred) to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Pharmacological Properties

1'',3a-Di-epi-perindopril exhibits structural modifications that influence its interaction with ACE and other receptors. These modifications may lead to differences in potency and efficacy compared to perindopril. The molecular formula for this compound is approximately with a molecular weight of about 366.46 g/mol. Understanding these interactions is crucial for evaluating its therapeutic potential in clinical settings.

Hypertension Management

Research indicates that 1'',3a-Di-epi-perindopril may be effective in lowering blood pressure through mechanisms similar to those of perindopril. In studies involving patients with hypertension, switching to a single-pill combination that includes perindopril has shown significant reductions in systolic and diastolic blood pressure . The effectiveness of this compound in diverse patient populations suggests its potential for broader application in hypertension management.

Heart Failure Treatment

The compound's ACE-inhibiting properties make it a candidate for treating heart failure. By relaxing blood vessels and reducing the workload on the heart, it can potentially improve outcomes for patients with coronary artery disease . The unique stereochemistry of 1'',3a-Di-epi-perindopril may offer advantages over traditional ACE inhibitors by possibly reducing side effects or enhancing efficacy.

Several clinical trials have assessed the effectiveness of perindopril-based therapies on cardiovascular outcomes:

- Trial on Fixed Combination Therapy : A study involving over 11,000 patients with type 2 diabetes demonstrated that a fixed combination of perindopril and indapamide significantly reduced major vascular events compared to placebo . Although direct data on 1'',3a-Di-epi-perindopril is limited, the implications suggest potential benefits from similar compounds.

- Observational Studies : A pooled analysis from four large observational studies indicated that switching to a single-pill combination containing perindopril led to significant reductions in blood pressure across various patient demographics, achieving control in approximately 70% of participants .

Mechanism of Action

The mechanism of action of 1’‘,3a-Di-epi-perindopril, (1’‘R,3aR)- involves its interaction with the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a key regulator of blood pressure. By inhibiting ACE, 1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- reduces the production of angiotensin II, leading to lower blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The primary structural analogs of 1'',3a-Di-epi-perindopril include perindopril and other diastereomers such as 1'',2-Di-epi-perindopril (CAS: 145513-45-7). Key differences are summarized in Table 1 :

| Compound | Chiral Centers | Stereochemistry | Key Functional Groups |

|---|---|---|---|

| Perindopril | 2, 3a, 7a | (2S,3aS,7aS) | Carboxylic acid, ethyl ester, indole moiety |

| 1'',3a-Di-epi-perindopril | 1'', 3a | (1''R,3aR) | Epimerized at 1'' (indole) and 3a positions |

| 1'',2-Di-epi-perindopril | 1'', 2 | (1''R,2R) | Epimerized at 1'' and 2 positions |

The stereochemical divergence at the 1'' position (part of the indole ring system) and 3a position (within the pyrrolidine ring) disrupts the spatial alignment required for ACE binding. For example, the (1''R,3aR)-configuration in 1'',3a-Di-epi-perindopril likely repositions the carboxylic acid group, reducing its ability to coordinate with zinc ions in the ACE active site .

Pharmacological Activity

However, studies on analogous diastereomers (e.g., 1'',2-Di-epi-perindopril) suggest a significant reduction in efficacy. For instance:

- 1'',2-Di-epi-perindopril shows <10% of the ACE inhibitory activity of perindopril due to steric hindrance and misalignment of critical pharmacophore elements .

- Perindoprilat (active metabolite of perindopril) retains full activity, whereas epimerized variants like 1'',3a-Di-epi-perindoprilat are presumed inactive .

Q & A

Basic: What are the recommended analytical methods for characterizing the stereochemical purity of 1'',3a-Di-epi-perindopril?

Methodological Answer:

High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for resolving stereoisomers like 1'',3a-Di-epi-perindopril. Use a validated method with a polar organic mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and a chiral column such as Chiralpak® AD-H. Confirm retention times against reference standards and quantify impurities using UV detection at 210–220 nm. Dissolution studies under pharmacopeial conditions (e.g., USP Apparatus II, pH 6.8 buffer) can further validate stability and solubility profiles .

Basic: How can researchers design initial pharmacological profiling experiments for this compound?

Methodological Answer:

Adopt a tiered approach:

In vitro ACE inhibition assays using purified human ACE and fluorogenic substrates (e.g., Mca-APK-Dnp) to measure IC50 values. Compare against reference ACE inhibitors like ramipril .

Ex vivo tissue affinity studies in rodent aorta or kidney homogenates to assess tissue-specific ACE binding kinetics.

Pharmacokinetic screening in animal models (e.g., Sprague-Dawley rats) to evaluate bioavailability, half-life, and metabolite formation (e.g., perindoprilat) via LC-MS/MS .

Advanced: How can factorial design optimize the formulation of 1'',3a-Di-epi-perindopril for enhanced stability?

Methodological Answer:

A 3<sup>2</sup> full factorial design is ideal for evaluating interactions between critical variables (e.g., superdisintegrants and pH modifiers). For example:

- Independent variables : Ac-Di-Sol concentration (X1) and Eudragit E 100 ratio (X2).

- Dependent variables : Disintegration time, drug release at 5 minutes, and stability under accelerated conditions (40°C/75% RH).

Use ANOVA to identify significant factors and derive polynomial equations for optimization. Validate the model with a checkpoint batch (e.g., Batch A2 in achieved 95% release in 5 minutes) .

Advanced: How should researchers address contradictions in clinical data when comparing mono- vs. combination therapy outcomes?

Methodological Answer:

Apply a meta-regression framework to reconcile discrepancies. For example:

- Stratify data by study design (e.g., PROGRESS vs. ADVANCE trials in ) to identify confounding variables like baseline stroke risk or adherence rates.

- Sensitivity analysis : Exclude studies with high heterogeneity (I<sup>2</sup> > 50%) or non-standard dosing regimens.

- Mechanistic studies : Investigate pharmacokinetic interactions (e.g., CYP450 modulation) in vitro to explain unexpected efficacy reductions .

Advanced: What methodologies are critical for assessing long-term safety in post-marketing surveillance studies?

Methodological Answer:

Leverage real-world evidence (RWE) frameworks:

Cohort studies : Use electronic health records (EHRs) to track adverse events (e.g., hyperkalemia, cough) over ≥5 years, adjusting for comorbidities and concomitant medications.

Propensity score matching : Minimize bias by comparing patients on 1'',3a-Di-epi-perindopril with matched controls on other ACE inhibitors.

Signal detection algorithms : Apply disproportionality analysis (e.g., Bayesian confidence propagation neural networks) in pharmacovigilance databases like FAERS .

Basic: What are the key considerations for validating synthetic pathways of this compound?

Methodological Answer:

Follow ICH Q11 guidelines:

- Route selection : Prioritize stereoselective synthesis (e.g., chiral pool strategy or enzymatic resolution) to minimize epimerization.

- Process validation : Use in situ FTIR or PAT tools to monitor intermediates (e.g., esterification steps in ).

- Impurity profiling : Characterize genotoxic impurities (e.g., alkylating agents) via LC-HRMS and in silico toxicity prediction tools .

Advanced: How can researchers resolve conflicting data on tissue-specific ACE affinity?

Methodological Answer:

- Comparative binding assays : Use radiolabeled 1'',3a-Di-epi-perindopril in tissue homogenates (e.g., lung vs. kidney) to quantify ACE binding.

- Molecular dynamics simulations : Model interactions between the compound’s epi-configuration and ACE active sites to explain affinity variations.

- In vivo imaging : Employ PET tracers (e.g., [<sup>18</sup>F]-labeled analogs) to visualize tissue distribution in preclinical models .

Basic: What statistical frameworks are recommended for analyzing dose-response relationships?

Methodological Answer:

- Non-linear mixed-effects modeling (NLMEM) : Fit sigmoidal Emax models to sparse clinical data.

- Bayesian hierarchical models : Incorporate prior data (e.g., ramipril dose-response from ) to improve parameter estimates in small sample sizes.

- Bootstrap resampling : Assess confidence intervals for ED50 and maximal effect sizes .

Advanced: How should limitations in post-hoc analyses (e.g., missing lipid parameters) be addressed?

Methodological Answer:

- Multiple imputation : Use chained equations (MICE) to handle missing lipid data, validated against complete-case analysis.

- Triangulation : Cross-validate findings with independent datasets (e.g., EHRs with lipid panels) to confirm BP-lowering efficacy.

- Prospective registries : Design studies with pre-specified endpoints (e.g., LDL-C changes) to avoid retrospective data gaps .

Advanced: What experimental designs are optimal for studying synergistic effects with calcium channel blockers?

Methodological Answer:

- Isobolographic analysis : Quantify synergy between 1'',3a-Di-epi-perindopril and amlodipine in reducing mean arterial pressure in hypertensive rats.

- Factorial RCTs : Randomize patients to monotherapy, combination therapy, or placebo, with stratification by baseline BP severity.

- Mechanistic PK/PD modeling : Link plasma concentrations of both drugs to hemodynamic outcomes using effect-compartment models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.